2,3-Dibromopropanal
Overview
Description
2,3-Dibromopropanal is an organic compound with the molecular formula C₃H₄Br₂O It is a dibromo derivative of propanal and is characterized by the presence of two bromine atoms attached to the second and third carbon atoms of the propanal molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dibromopropanal can be synthesized through the bromination of acrolein (propenal). The reaction typically involves dissolving acrolein in an inert solvent such as carbon tetrachloride and then adding bromine at a controlled temperature, usually around 0°C. The reaction mixture is stirred until the desired product is formed, which is then purified by distillation .
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but with optimized conditions for large-scale operations. The use of continuous flow reactors and efficient purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dibromopropanal undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form 2,3-dibromopropanoic acid.
Reduction: Reduction of this compound can yield 2,3-dibromopropanol.
Substitution: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions, to form corresponding alcohols or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium hydroxide.
Major Products Formed:
Oxidation: 2,3-Dibromopropanoic acid.
Reduction: 2,3-Dibromopropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Dibromopropanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in the development of pharmaceuticals.
Industry: It is used in the production of flame retardants and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,3-dibromopropanal exerts its effects involves its reactivity due to the presence of bromine atoms. These atoms make the compound highly electrophilic, allowing it to participate in various nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
2,3-Dibromopropanol: Similar in structure but with a hydroxyl group instead of an aldehyde group.
2,3-Dibromo-1-propanol: Another dibromo derivative with different reactivity and applications.
2,3-Dibromopropene: A related compound with a double bond, leading to different chemical properties and uses.
Uniqueness: 2,3-Dibromopropanal is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its alcohol and alkene counterparts. This makes it valuable in specific synthetic applications where the aldehyde group is required.
Properties
IUPAC Name |
2,3-dibromopropanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Br2O/c4-1-3(5)2-6/h2-3H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDDOWQHSDJXDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C=O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041322 | |
Record name | 2,3-Dibromopropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3041322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5221-17-0 | |
Record name | 2,3-Dibromopropanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5221-17-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dibromopropanal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005221170 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dibromopropionaldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6737 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Dibromopropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3041322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dibromopropionaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.652 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-DIBROMOPROPANAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4960NRU9EE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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